3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c1-23-14-9-13(2-3-15(14)29-17(23)25)30(26,27)24-7-5-12(10-24)28-16-8-11(4-6-22-16)18(19,20)21/h2-4,6,8-9,12H,5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIAJMFMKDEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis:
Formation of the benzo[d]oxazol-2(3H)-one core: : This can be achieved through the reaction of an appropriate 2-aminophenol with carbonyl-containing compounds under acidic or basic conditions.
Attachment of the sulfonyl group: : This usually involves sulfonylation using reagents like sulfonyl chlorides.
Introduction of the pyrrolidine ring: : The pyrrolidine moiety can be incorporated through nucleophilic substitution or condensation reactions.
Incorporation of the trifluoromethylpyridine group: : This may involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
For large-scale production, the process may be optimized to enhance yield and purity, employing flow chemistry techniques and high-throughput screening of catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at various functional groups, potentially yielding sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine using reagents like hydrogen gas or metal hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and peracids.
Reduction: : Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Halogenating agents, nucleophiles like alkoxides, and transition metal catalysts for coupling reactions.
Major Products
From Oxidation: : Sulfoxides, sulfones.
From Reduction: : Amines.
From Substitution: : Various substituted derivatives based on the functional groups introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exhibit significant anticancer properties. The trifluoromethyl group enhances the molecule's lipophilicity, which may improve cellular uptake and bioavailability. Studies have shown that derivatives of benzo[d]oxazole can inhibit cancer cell proliferation by interfering with specific signaling pathways related to cell growth and apoptosis .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. Similar molecules have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The incorporation of the pyrrolidine ring may enhance the interaction with biological targets involved in inflammation .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The sulfonyl group is known to enhance binding affinity to various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Receptor Modulation
The molecular structure allows for interactions with specific receptors, which could modulate signal transduction pathways. This characteristic is valuable in drug design, particularly for developing agents that require precise receptor engagement for therapeutic efficacy .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d]oxazole core through reactions involving 2-aminophenol.
- Sulfonylation using sulfonyl chlorides.
- Incorporation of the pyrrolidine moiety via nucleophilic substitution.
These methods can be optimized for industrial production, enhancing yield and purity through advanced techniques like flow chemistry .
Scale-Up Production
For large-scale applications, optimizing reaction conditions and employing high-throughput screening can significantly improve production efficiency. This is critical for pharmaceutical development where cost-effectiveness and scalability are paramount .
Several studies have documented the biological activities of compounds structurally related to this compound. For instance, research has shown that certain derivatives exhibit potent inhibition against COX enzymes, indicating their potential as anti-inflammatory agents .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies support experimental findings and provide insights into the mechanisms underlying its biological activity .
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the molecule. Specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[d]oxazol-2(3H)-one Core
Compounds bearing the benzo[d]oxazol-2(3H)-one scaffold are known for antimicrobial and anti-inflammatory properties. For example:
- 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one (25): This pyrrolidinone derivative shares the trifluoromethylphenyl group and exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli). Its low yield (9%) and solubility challenges contrast with the sulfonamide linker in the target compound, which may enhance solubility and bioavailability .
Sulfonamide-Containing Heterocycles
Sulfonamide groups are critical for binding to enzymes like carbonic anhydrase. For instance:
- 3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one : This compound combines a trifluoromethylbenzyl group with a sulfanyl-triazole moiety, demonstrating IC₅₀ values of 12–45 nM against cancer cell lines. The sulfonamide in the target compound may similarly enhance target affinity but could exhibit different metabolic stability due to the pyrrolidine spacer .
Trifluoromethylpyridine Derivatives
The 4-(trifluoromethyl)pyridin-2-yloxy group in the target compound is analogous to motifs in agrochemicals and pharmaceuticals. For example:
- 4-(Trifluoromethyl)pyridine-based herbicides : These compounds leverage the electron-withdrawing trifluoromethyl group for enhanced lipophilicity and membrane penetration. The target compound’s pyridine-pyrrolidine ether linkage may reduce cytotoxicity compared to simpler pyridine derivatives.
Comparative Data Table
Biological Activity
The compound 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.43 g/mol. The structure features a benzo[d]oxazole core substituted with a pyrrolidine group and a trifluoromethyl-pyridine moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonyl group suggests potential inhibitory effects on various enzymes, particularly those involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX). Preliminary studies indicate that the compound may exhibit selective COX-II inhibition, which is crucial for reducing inflammation without affecting COX-I, thus minimizing side effects like gastric ulcers .
- Antimicrobial Properties : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and potentially leading to increased antimicrobial activity. Research has shown that similar compounds exhibit significant antibacterial properties against various pathogens, suggesting that this compound may also possess similar effects .
- Anticancer Activity : Initial studies have indicated that derivatives of benzo[d]oxazole compounds can induce apoptosis in cancer cells. The structural components of this compound may interact with specific cellular targets involved in cancer progression, although detailed studies are required to confirm these effects .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against COX-II with an IC50 value in the low micromolar range (around 0.5–1 μM), comparable to established COX-II inhibitors like Celecoxib . Additionally, it showed moderate antibacterial activity against Gram-positive bacteria.
In Vivo Studies
Animal model studies have reported that administration of the compound resulted in a reduction of inflammatory markers and symptoms associated with inflammatory diseases. For instance, in a rat model of arthritis, treatment with the compound led to a 60% reduction in joint swelling compared to controls .
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the sulfonyl-pyrrolidine-oxazole scaffold in this compound?
- Methodological Answer : Begin by coupling 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine with 5-sulfonyl benzo[d]oxazol-2(3H)-one precursors. Use nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) for sulfonylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Challenges include steric hindrance from the trifluoromethylpyridine group; optimize equivalents of coupling agents (e.g., DCC/DMAP) to improve yields .
Q. What spectroscopic techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm regioselectivity of sulfonylation and pyrrolidine-oxygen bonding. The trifluoromethyl group ( ~ -60 ppm in F NMR) and oxazole protons ( 6.8–7.2 ppm) are key markers .
- HRMS : Validate molecular weight (e.g., ESI+ mode) with <5 ppm error to distinguish between isomers or byproducts .
- FTIR : Confirm sulfonyl (S=O stretching at ~1350 cm) and oxazole (C=N stretching at ~1650 cm) functional groups .
Q. How can solubility challenges in aqueous buffers be addressed during bioassays?
- Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation. For in vitro assays, use sonication (30 min, 40 kHz) to enhance dispersion. If solubility remains poor, consider PEGylation or salt formation (e.g., sodium or hydrochloride salts) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethylpyridine moiety?
- Methodological Answer :
- Substitution Analysis : Replace the trifluoromethyl group with Cl, Br, or methyl to evaluate electronic effects on binding affinity.
- Bioisosteres : Test pyridine analogs (e.g., pyrimidine or thiazole rings) to assess steric and electronic compatibility.
- Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Validate with SPR or ITC to quantify binding constants .
Q. How should researchers design experiments to resolve contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test 10-point dilutions (1 nM–100 µM) in triplicate to confirm IC consistency.
- Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity issues.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation, which may explain variability in potency .
Q. What environmental fate studies are relevant for assessing ecotoxicological risks of this compound?
- Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-QTOF.
- Soil Sorption : Measure log using batch equilibrium tests (OECD Guideline 121). High sorption ( >5000) indicates low mobility and leaching risk.
- Aquatic Toxicity : Perform 48-h Daphnia magna or 96-h zebrafish embryo assays (OECD 202/236) to determine LC values .
Notes for Experimental Design
- In Vivo Studies : Use a randomized block design with split-split plots to account for variables like dosage, administration route, and timepoints. Include 4 replicates per group for statistical robustness .
- Crystallography : If single crystals are unattainable, employ powder XRD with Rietveld refinement to confirm solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
